Communic acid, (E)-

Beschreibung

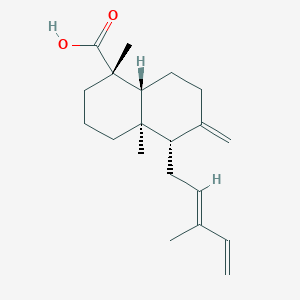

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1S,4aR,5S,8aR)-1,4a-dimethyl-6-methylidene-5-[(2E)-3-methylpenta-2,4-dienyl]-3,4,5,7,8,8a-hexahydro-2H-naphthalene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O2/c1-6-14(2)8-10-16-15(3)9-11-17-19(16,4)12-7-13-20(17,5)18(21)22/h6,8,16-17H,1,3,7,9-13H2,2,4-5H3,(H,21,22)/b14-8+/t16-,17+,19+,20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YGBZFOQXPOGACY-VWVSFFKRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1C(=C)CCC2C1(CCCC2(C)C(=O)O)C)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=C\C[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)C(=O)O)C)/C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20348411 | |

| Record name | trans-Communic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10178-32-2, 1231-35-2 | |

| Record name | Communic acid, (E)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010178322 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-Communic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20348411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | COMMUNIC ACID, (E)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SER34Y2ER9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Natural Abundance and Botanical Sources

Distribution across Plant Families and Genera

The occurrence of trans-communic acid has been documented in several plant families, most prominently in Cupressaceae and Pinaceae.

Communic acids, including the trans-isomer, are characteristic diterpenic natural products within the Cupressaceae family, especially in the genus Juniperus. researchgate.net These compounds are defined by their labdane (B1241275) skeleton, which features three double bonds and a carboxyl group. researchgate.net Trans-communic acid, along with its cis-isomer, is considered one of the most representative communic acids in the common juniper (Juniperus communis). researchgate.net

The compound has been isolated from various Juniperus species, including:

Juniperus communis researchgate.netupc.edunih.govmdpi.com

Juniperus rigida nih.gov

Juniperus horizontalis nih.gov

Juniperus phoenicea researchgate.netnih.gov

Juniperus sabina researchgate.net

Juniperus nana nih.gov

Juniperus oxycedrus nih.gov

Juniperus chinensis nih.gov

Juniperus thurifera var. africana nih.gov

Juniperus foetidissima nih.gov

Juniperus excelsa nih.govknapsackfamily.com

Juniperus drupaceae nih.gov

GC-MS analysis of Juniperus communis needles has revealed the presence of trans-communic acid among other diterpenes. upc.edu In one study, seven diterpenes, including trans-communic acid, constituted 94% of all detected diterpenes in the extract. upc.edu

Trans-communic acid is a known active component of Korean red pine (Pinus densiflora). nih.govkoreascience.kr Its quantity, along with dehydroabietic acid, has been observed to increase significantly as pine leaves transition from green to brown. plos.org One analysis showed that the concentration of trans-communic acid increased from 90.5 mg/g in green pine leaf extract to 180.62 mg/g in brown pine leaf extract. plos.org

Besides P. densiflora, trans-communic acid has been detected in several other Pinus species, such as P. thunbergii and P. luchuensis. researchgate.netresearchgate.net It has also been identified in the oleoresin of Pinus elliottii needles and cortex. upc.edugenome.jp

Trans-communic acid has been isolated from the aerial parts of Salvia cinnabarina, a species belonging to the Lamiaceae family. mdpi.comdntb.gov.uaarctomsci.comresearchgate.netnih.govresearchgate.netnih.gov This was a notable finding as it represented one of the first identifications of labdane-type diterpenoids in a Mexican Salvia species. mdpi.comresearchgate.net The isolation and structural confirmation were achieved through spectroscopic methods and comparison with existing literature. mdpi.comnih.gov Further analysis of extracts from S. cinnabarina, alongside S. lavanduloides and S. longispicata, has allowed for the tentative identification of numerous metabolites, including diterpenes like trans-communic acid. nih.gov

The phytochemical investigation of the hexane (B92381) extract from the twigs and leaves of Dacrycarpus imbricatus (Blume) de Laub led to the isolation of trans-communic acid. vjs.ac.vnvjs.ac.vn It was found along with its cis-isomer, with the trans-isomer being the major component in a roughly 4:1 ratio. vjs.ac.vn This was the first report of the isolation of this compound from the Podocarpaceae family. vjs.ac.vn The presence of trans-communic acid in this species has been further confirmed in subsequent studies on its diterpenoid constituents. researchgate.netinformahealthcare.com

Trans-communic acid has been sourced from the herbs and branches of Platycladus orientalis. chemfaces.comchemfaces.commedchemexpress.com It is often found in a mixture with its cis-isomer in this species. nih.govmdpi.com

Anatomical Localization within Plants

Trans-communic acid and related communic acids have been isolated from various parts of plants, indicating a widespread distribution within the plant's anatomy. These compounds are predominantly found in the leaves, fruits, and bark. nih.govmdpi.com

Specific examples of its localization include:

Leaves: It has been identified in the needles of Juniperus communis and Pinus densiflora. upc.edunih.govplos.org In Juniperus phoenicia, it has been detected in the leaves. researchgate.net

Berries: The compound is well-documented in the berries of Juniperus species. researchgate.net

Twigs: Trans-communic acid has been isolated from the twigs of Dacrycarpus imbricatus. vjs.ac.vnresearchgate.net

Branches: It has been sourced from the branches of Platycladus orientalis. chemfaces.commedchemexpress.com

Aerial Parts: In Salvia cinnabarina, it is found in the aerial parts of the plant. dntb.gov.uaarctomsci.comresearchgate.netnih.govresearchgate.net

Resin: Communic acid is a known monomer in some plant resins and is a major component of Baltic amber. researchgate.netosti.gov It has also been found in the cortex oleoresin of Pinus elliottii. upc.edu

The following table summarizes the botanical sources and the parts of the plant where trans-communic acid has been identified.

| Plant Family | Genus | Species | Plant Part(s) |

| Cupressaceae | Juniperus | J. communis | Needles, Berries, Aerial Parts, Roots |

| J. rigida | Not specified | ||

| J. horizontalis | Not specified | ||

| J. phoenicea | Leaves, Berries | ||

| J. sabina | Not specified | ||

| Platycladus | P. orientalis | Herbs, Branches | |

| Pinaceae | Pinus | P. densiflora | Leaves |

| P. thunbergii | Not specified | ||

| P. luchuensis | Not specified | ||

| P. elliottii | Needles, Cortex Oleoresin | ||

| Lamiaceae | Salvia | S. cinnabarina | Aerial Parts |

| Podocarpaceae | Dacrycarpus | D. imbricatus | Twigs, Leaves |

Presence in Leaves, Fruits, and Bark

trans-Communic acid is predominantly found in the leaves, fruits, and bark of various plant species. nih.govmdpi.comgerli.com It has been isolated from a wide range of plants, including but not limited to:

Araucaria angustifolia nih.govmdpi.com

Calocedrus formosana mdpi.com

Chamaecyparis obtusa Endl. (Hinoki) nih.govmdpi.commedchemexpress.com

Chamaecyparis formosensis nih.govmdpi.com

Chamaecyparis lawsoniana mdpi.com

Chloranthus spicatus mdpi.com

Chromolaena collina nih.govmdpi.com

Cunninghamia unicanaliculata var. pyramidalis nih.govmdpi.com

Cupressus sempervirens nih.govmdpi.com

Dacrydium pierrei mdpi.com

Entada abyssinica nih.govmdpi.com

Fleischmannia multinervis mdpi.com

Fritillaria thunbergii nih.govmdpi.com

Juniperus communis nih.govmdpi.comresearchgate.net

Juniperus drupaceae Labill nih.govmdpi.com

Juniperus excelsa nih.govmdpi.com

Juniperus oxycedrus nih.govmdpi.com

Juniperus phoenicea mdpi.com

Libocedrus chevalieri mdpi.com

Mikania aff. jeffreyi mdpi.com

Pinus densiflora (Japanese red pine) mdpi.complos.org

Pinus luchuensis nih.govmdpi.com

Platycladus orientalis chemfaces.com

Porella navicularis nih.govmdpi.com

Sabina vulgaris Antoine mdpi.com

Salvia cinnabarina mdpi.comresearchgate.netnih.govamanote.com

Sciadopitys verticillata nih.govmdpi.com

Thuja standishii nih.govmdpi.com

Thujopsis dolabrata nih.govmdpi.com

Torreya jackii mdpi.com

Communic acids, including the trans-isomer, have also been identified in the twigs and leaves of Juniperus sabina L. nih.gov

Isolation from Roots

Research has also led to the isolation of trans-Communic acid from the root structures of certain plants. Notably, it has been successfully isolated from the roots of Juniperus communis. chemfaces.combiocrick.comresearchgate.net

Detection in Aerial Parts

The presence of trans-Communic acid is not limited to specific parts of the plant; it has also been detected in the general aerial parts of several species. nih.gov For instance, it has been identified in the aerial parts of Juniperus communis and Salvia cinnabarina. chemfaces.comresearchgate.netnih.govamanote.com

Context in Natural Resins and Extracts

trans-Communic acid is a significant component of various natural resins and extracts, contributing to their chemical profiles.

Components of Brown Pine Leaf Extract (BPLE)

trans-Communic acid is a key active component of Brown Pine Leaf Extract (BPLE), derived from the fallen leaves of the Japanese red pine (Pinus densiflora). plos.orgnih.govresearchgate.net High-performance liquid chromatography (HPLC) analysis has shown that the amount of trans-communic acid significantly increases as the pine leaves transition in color from green to brown. plos.orgbiocrick.comnih.govresearchgate.net

Role in Sandarac Resin Composition

trans-Communic acid is a primary constituent of sandarac resin, a natural resin obtained from trees of the Cupressaceae family, such as Tetraclinis articulata. researchgate.netut.eefrontiersin.org This resin is largely composed of labdane diterpenes, with trans-communic acid being a major component alongside its cis-isomer. researchgate.netfrontiersin.orgnih.gov The polymerization of communic acid is a key factor in the hardening and aging process of the resin. frontiersin.orgzenodo.org While some analyses have detected only trace amounts of free cis- and trans-communic acids, it is understood that they are major contributors to the polymeric structure of the resin. nih.gov

Presence in Propolis (e.g., Brazilian brown propolis from Araucaria sp.)

trans-Communic acid has been identified as one of the main diterpenes in Brazilian brown propolis sourced from Araucaria species. tandfonline.comsci-hub.seresearchgate.net Along with other diterpenic acids, it is considered a chemical marker for this type of propolis. sci-hub.se Studies on Brazilian brown propolis have confirmed the presence of communic acid among other diterpenes like totarol (B1681349) and dehydroabietic acid. dntb.gov.uaacs.org The chemical composition of this propolis suggests that its botanical source may also include Pinus and Eucalyptus species, in addition to Araucaria angustifolia. dntb.gov.ua

Biosynthetic Pathways and Enzymatic Investigations

Diterpenoid Biosynthesis Precursors (e.g., Geranylgeranyl Diphosphate (B83284), GGPP)

The biosynthesis of all diterpenoids, including trans-Communic acid, begins with the universal C20 precursor, Geranylgeranyl Diphosphate (GGPP). mdpi.comwikipedia.org GGPP is assembled from four five-carbon isoprene (B109036) units, specifically isopentenyl diphosphate (IPP) and its isomer dimethylallyl diphosphate (DMAPP). nih.govnih.gov In plants, these initial building blocks are typically synthesized via the methylerythritol 4-phosphate (MEP) pathway located in the plastids. researchgate.net

The formation of GGPP is catalyzed by GGPP synthase (GGPPS), a prenyltransferase enzyme. nih.gov This enzyme sequentially condenses three molecules of IPP with one molecule of DMAPP, creating the linear 20-carbon chain of GGPP. nih.gov This molecule serves as the direct substrate for the next class of enzymes, the diterpene synthases, which initiate the cyclization cascades that lead to the vast structural diversity of diterpenes. mdpi.comnih.govnih.gov

Diterpene Synthase (diTPS) Catalysis

The conversion of the linear GGPP into the diverse and often complex polycyclic skeletons of diterpenoids is catalyzed by enzymes known as diterpene synthases (diTPSs). mdpi.combiorxiv.org These enzymes are pivotal in generating the foundational structures of compounds like trans-Communic acid. Plant diTPSs are typically categorized into two main classes:

Class II diTPS: These enzymes initiate the cyclization of GGPP through a protonation-dependent mechanism, typically forming a bicyclic intermediate known as a diterpenyl diphosphate. biorxiv.org For labdane-type diterpenes, this intermediate is often copalyl diphosphate (CPP). The conformation of GGPP during cyclization determines the stereochemistry of the resulting product, such as normal, ent-, syn-, or syn-ent-CPP. nih.gov

Class I diTPS: These enzymes act on the diphosphate intermediate produced by Class II diTPSs (or in some cases directly on GGPP). They catalyze further cyclization and rearrangement reactions following the ionization of the diphosphate ester bond. biorxiv.org

The formation of bicyclic diterpene acids, a category that includes trans-communic acid, results from the combined activities of these diterpene synthases and subsequent modifying enzymes. mdpi.com The specific diTPS enzymes involved guide the cyclization of GGPP to form the characteristic labdane (B1241275) skeleton of trans-communic acid.

Enzymatic Transformations of Diterpene Skeletons

Once the fundamental diterpene skeleton is formed by diTPSs, it undergoes further modifications by a suite of "tailoring" enzymes, which add functional groups and increase chemical diversity. nih.gov A major class of enzymes involved in these transformations are the cytochrome P450-dependent monooxygenases (P450s). nih.govnih.gov

In the biosynthesis of diterpene resin acids like trans-communic acid, P450s play a crucial role in introducing oxygen atoms into the hydrocarbon backbone. mdpi.com This process typically involves a stepwise oxidation of a methyl group, first to a hydroxyl group (alcohol), then to an aldehyde, and finally to a carboxylic acid. mdpi.com For trans-communic acid, this oxidation occurs at the C19 position of the labdane skeleton to form the characteristic carboxyl group. researchgate.net These enzymatic transformations are critical for the final structure and biological activity of the compound.

Combinatorial Biosynthesis Approaches in Heterologous Hosts (e.g., yeast)

The modular nature of diterpene biosynthesis, involving distinct diTPS and P450 enzymes, makes it highly amenable to combinatorial approaches in heterologous hosts like the yeast Saccharomyces cerevisiae. biorxiv.orgnih.gov Researchers can engineer yeast strains to express different combinations of diTPS and P450 enzymes from various plant and fungal sources to produce a wide array of both naturally occurring and novel diterpenoids. nih.govtum.deresearchgate.net

This synthetic biology strategy involves:

Engineering the host's metabolism to enhance the supply of the precursor GGPP.

Introducing genes for a Class II diTPS to produce a specific diphosphate intermediate.

Co-expressing various Class I diTPSs and P450s to act on this intermediate.

By mixing and matching these enzymatic modules, scientists have successfully generated libraries containing hundreds of different diterpenoids. nih.govtum.de This approach demonstrates the catalytic potential and substrate promiscuity of these enzymes and provides a powerful platform for producing valuable diterpenes like trans-communic acid and for discovering new-to-nature compounds with potentially useful biological activities. nih.gov

Investigation of Phenylalanine Ammonia Lyase (PAL) Activity in related compounds

Phenylalanine ammonia-lyase (PAL) is the gateway enzyme in the phenylpropanoid pathway, a major branch of secondary metabolism in plants, fungi, and some bacteria. wikipedia.orgrsc.org It catalyzes the non-oxidative deamination of L-phenylalanine to produce trans-cinnamic acid and ammonia. rsc.orgnih.gov This reaction is the committed step that channels carbon from primary metabolism (the shikimic acid pathway) into the synthesis of thousands of phenylpropanoid compounds, including flavonoids, lignins, and stilbenes. wikipedia.orgnih.gov

PAL is fundamentally distinct from the enzymes involved in diterpene biosynthesis. While PAL initiates the phenylpropanoid pathway starting from an amino acid, diterpene synthases initiate terpenoid biosynthesis from the isoprenoid precursor GGPP. Therefore, PAL is not directly involved in the biosynthesis of trans-communic acid.

However, some PAL enzymes exhibit substrate promiscuity. In addition to L-phenylalanine, certain PALs, particularly from grasses and some fungi, can also utilize L-tyrosine as a substrate, a reaction classified as tyrosine ammonia-lyase (TAL) activity, which produces p-coumaric acid. nih.govresearchgate.net The study of PAL is crucial for understanding the regulation and engineering of phenylpropanoid production, but it represents a separate major pathway of natural product synthesis from that of diterpenes like trans-communic acid. nih.govmdpi.com

Compound and Enzyme Reference Tables

Below are the compounds and enzymes mentioned throughout the article.

Table 1: Compounds Mentioned

| Compound Name | Abbreviation | Class | Role |

|---|---|---|---|

| trans-Communic acid | Diterpene Acid | The primary subject of the article. nih.govnih.govacs.org | |

| Geranylgeranyl Diphosphate | GGPP | Isoprenoid | Universal C20 precursor for all diterpenes. wikipedia.orgnih.gov |

| Isopentenyl Diphosphate | IPP | Isoprenoid | C5 building block for isoprenoids. nih.gov |

| Dimethylallyl Diphosphate | DMAPP | Isoprenoid | C5 building block for isoprenoids. nih.gov |

| Copalyl Diphosphate | CPP | Diterpene Intermediate | Bicyclic intermediate in diterpene biosynthesis. nih.gov |

| L-Phenylalanine | Amino Acid | Substrate for Phenylalanine Ammonia Lyase. wikipedia.orgnih.gov | |

| trans-Cinnamic acid | Phenylpropanoid | Product of the PAL-catalyzed reaction. nih.govmdpi.com | |

| L-Tyrosine | Amino Acid | Alternative substrate for some PALs. nih.govresearchgate.net |

Table 2: Enzymes Mentioned

| Enzyme Name | Abbreviation | Class | Function |

|---|---|---|---|

| Diterpene Synthase | diTPS | Synthase/Cyclase | Catalyzes the cyclization of GGPP to form diterpene skeletons. biorxiv.orgmdpi.com |

| Geranylgeranyl Diphosphate Synthase | GGPPS | Prenyltransferase | Synthesizes GGPP from IPP and DMAPP. nih.gov |

| Cytochrome P450 Monooxygenase | P450 | Oxidoreductase | Catalyzes oxidation reactions to functionalize diterpene skeletons. nih.govnih.gov |

Structural Elucidation and Conformational Analysis

Identification of Novel Related Structures and Stereoisomers

Myrceocommunic Acid (Isocommunic Acid)

Myrceocommunic acid, also known as isocommunic acid, is a regioisomer of trans-communic acid. mdpi.comnih.gov In this compound, the double bond is shifted from the Δ12 position to the Δ13(16) position within the side chain. mdpi.comnih.gov This structural rearrangement alters the connectivity of the atoms in the side chain. The elucidation of its structure is accomplished through detailed analysis of its Nuclear Magnetic Resonance (NMR) spectra, which reveals the different chemical environment of the protons and carbons in the modified side chain compared to trans-communic acid.

4-epi-trans-Communic Acid

4-epi-trans-Communic acid is a stereoisomer of trans-communic acid, differing in the stereochemistry at the C-4 position. mdpi.comnih.gov In trans-communic acid, the carboxylic acid group at C-4 is in an axial orientation. mdpi.comnih.gov In the 4-epi isomer, this group is in an equatorial position. mdpi.comnih.govontosight.ai This epimerization changes the spatial arrangement of the substituent on the A-ring of the labdane (B1241275) skeleton. The determination of this epimeric relationship is typically confirmed by comparing spectroscopic data and chiroptical properties, such as specific rotation, with those of the parent compound. chembk.com

ent-trans-Communic Acid

ent-trans-Communic acid is the enantiomer of trans-communic acid. mdpi.comnih.gov This means it is the non-superimposable mirror image of the naturally more abundant form. mdpi.comnih.gov While possessing the same connectivity and relative stereochemistry as trans-communic acid, its absolute configuration at every chiral center is inverted. The structural elucidation of an enantiomer involves demonstrating that it has identical physical and spectroscopic properties (e.g., NMR, mass spectrometry) as its counterpart, but opposite chiroptical properties, most notably the sign of its specific optical rotation.

Malonylcommunol and 6β-Hydroxy-trans-Communic Acid

Recent research on the chemical constituents of Salvia cinnabarina led to the isolation and structural elucidation of two previously undescribed labdane diterpenoids related to trans-communic acid: malonylcommunol and 6β-hydroxy-trans-communic acid. mdpi.comresearchgate.net

Malonylcommunol was identified as a derivative of trans-communol. mdpi.comarctomsci.com Its structure was established through extensive spectroscopic analysis, including 1D and 2D NMR and high-resolution mass spectrometry. researchgate.net The key feature of this compound is the presence of a malonyl group attached to the alcohol function of trans-communol.

6β-Hydroxy-trans-communic acid is another novel diterpenoid isolated from the same plant. mdpi.com Its structural determination was also achieved using spectroscopic methods. mdpi.com The analysis revealed the characteristic labdane skeleton of trans-communic acid, but with the addition of a hydroxyl group at the 6β position. mdpi.comresearchgate.net The specific stereochemistry of this new hydroxyl group was determined through analysis of NOESY NMR data, which shows the spatial proximity between different protons in the molecule. mdpi.com

Chemical Synthesis and Derivatization Strategies

Utilization as Chiral Building Blocks in Organic Synthesis

The well-defined stereochemistry of trans-communic acid makes it an ideal chiral building block, or "chiron," for the synthesis of other complex natural products. mdpi.comnih.govnih.gov This approach allows chemists to bypass the often challenging and costly steps of creating specific stereocenters from scratch. By leveraging the existing chiral framework of trans-communic acid, synthetic routes to various bioactive molecules can be significantly shortened and made more efficient. mdpi.comnih.gov Its utility has been demonstrated in the synthesis of compounds such as quassinoids, abietane (B96969) antioxidants, perfume fixatives, and podolactone herbicides. mdpi.comnih.govnih.gov

Synthetic Routes to Labdane-Derived Compounds

The structural features of trans-communic acid allow for its conversion into a variety of other labdane-derived compounds through targeted chemical modifications.

trans-Communic acid has been successfully employed as a starting material for the synthesis of podolactone-type norditerpenoids, which are known for their interesting biological activities, including antifungal and herbicidal properties. mdpi.compsu.edudoi.org

Similarly, the synthesis of Nagilactone F , another potent bioactive podolactone, has been achieved from trans-communic acid. mdpi.comdoi.orgresearchgate.net The synthetic strategy involves the degradation of the side chain and subsequent lactone ring formation. researchgate.net An improved synthesis of Nagilactone F has been reported, highlighting the utility of trans-communic acid in accessing these complex molecules. doi.org

The conversion of trans-communic acid into abietane-type diterpenes, known for their antioxidant properties, has also been well-documented. mdpi.comnih.gov The synthesis of 19-hydroxyferruginol and Sugikurojin A from trans-communic acid demonstrates the versatility of this starting material. mdpi.comnih.govthieme-connect.com

A critical step in these syntheses is the degradation of the side chain of trans-communic acid and the subsequent construction of the aromatic C-ring. nih.gov This is often achieved through a manganese(III)-based oxidative free-radical cyclization. nih.govthieme-connect.comresearchgate.net For instance, a β-ketoester derived from trans-communic acid can be treated with manganese(III) acetate (B1210297) to yield an O-acetylsalicylate, which is a key intermediate in the formation of the abietane skeleton. nih.govthieme-connect.com

trans-Communic acid is a valuable precursor for the synthesis of important fragrance compounds like Ambrox and Ambracetal , which possess a desirable ambergris-like scent. mdpi.comnih.gov Several synthetic routes have been developed to convert trans-communic acid and its cis-isomer into these valuable perfume fixatives. mdpi.comresearchgate.netcapes.gov.br

The synthesis of Ambrox from methyl trans-communate typically involves the selective degradation of the side chain, often through ozonolysis, followed by the stereoselective formation of the tetrahydrofuran (B95107) ring. mdpi.comresearchgate.netmdpi.comgoogle.com The final step often involves the reduction of the C-4 carboxyl group. researchgate.netcapes.gov.br One route involves the reductive ozonolysis of methyl trans-communate to a hydroxyolefin, which is then cyclized using an acid catalyst. mdpi.comresearchgate.net

The synthesis of Ambracetal also starts from methyl trans-communate. mdpi.comthieme-connect.com A key step in one synthetic approach is the treatment of an intermediate methyl ketone with osmium tetroxide to form a tetracyclic ester, which is then converted to Ambracetal. mdpi.com

trans-Communic acid has also been explored as a starting material for the synthesis of intermediates for potent antitumor agents, such as the quassinoid bruceantin (B1667948) . mdpi.comnih.gov An approach has been developed to synthesize a key tetracyclic intermediate of bruceantin from communic acids. mdpi.comnih.govresearchgate.net This synthetic pathway involves the transformation of trans-communic acid into a methyl ketone intermediate, which then undergoes a series of reactions including allylic oxidation, aldol (B89426) condensation, and cyclization to build the complex ring system of the bruceantin precursor. nih.govresearchgate.net

The chemical framework of trans-communic acid lends itself to the synthesis of other classes of diterpenoids, including podocarpane (B1244330) and totarane derivatives. researchgate.netnih.gov Research has demonstrated the synthesis of various podocarpane and totarane-type terpenoids starting from trans-communic acid. researchgate.netnih.govresearchgate.net These synthetic efforts have led to the creation of compounds with potential antiproliferative activities. researchgate.netnih.gov For example, a previously unsynthesized podocarpane, 12,19-dihydroxy-13-acetyl-8,11,13-podocarpatriene, has been successfully synthesized from trans-communic acid. researchgate.netnih.gov The synthetic strategies often involve the transformation of the side chain and aromatization of the C-ring to generate the characteristic skeletons of these diterpenoid classes. researchgate.netnih.govresearchgate.net

Merosesquiterpene Synthesis via Diels-Alder Cycloaddition

Merosesquiterpenes are a class of natural products of mixed biosynthetic origin, often featuring a sesquiterpene unit linked to a hydroquinone (B1673460) or quinone moiety. researchgate.net A novel and efficient strategy for the synthesis of bioactive merosesquiterpenes utilizes trans-communic acid or its methyl ester as the diene component in a Diels-Alder cycloaddition. researchgate.netnih.gov This approach has been successfully employed to create a new family of merosesquiterpene compounds. nih.govarchivesofmedicalscience.com

The Diels-Alder reaction of methyl trans-communate with various dienophiles has been studied, providing a method that offers significant atom and step economy. researchgate.net This synthetic route allows for the preparation of A-ring functionalized merosesquiterpenes, highlighting the utility of trans-communic acid as a scaffold for generating structural diversity. researchgate.net One notable compound synthesized through this method, referred to as meroxest, is derived from the Diels-Alder cycloaddition of trans-communic acid and has demonstrated potent antitumor activity. archivesofmedicalscience.com

Terpenylpurine Synthesis

Trans-communic acid serves as a precursor for the synthesis of terpenylpurines, which are compounds that combine a terpene moiety with a purine (B94841) base. researchgate.net In a reported synthetic pathway, the side chain of trans-communic acid is first degraded to yield a sesquiterpenoid component. researchgate.net This terpenoid fragment is then converted into a suitable alkylating agent, such as a halogenated derivative. rsc.org

Alkylation of various purines with these terpenoid-derived reagents produces mixtures of 9-alkylpurines and 7-alkylpurines, with the 9-substituted isomers typically being the major products. rsc.org The resulting diterpenylpurines, derived from natural sources like trans-communic acid, have shown significant cytotoxic activity against several human tumor cell lines, indicating that the addition of the terpene residue enhances the biological activity of the parent purine. researchgate.netdntb.gov.ua

Controlled Chemical Transformations and Reactions

The presence of three distinct double bonds in the structure of trans-communic acid (at positions C8(17), C12(13), and C14(15)) allows for a range of controlled chemical transformations. For synthetic purposes, its methyl ester, methyl trans-communate, is commonly used. nih.gov

Selective Epoxidation

The functionalization of the side chain of methyl trans-communate via selective epoxidation has been studied to determine the relative reactivity of its three double bonds. nih.gov When methyl trans-communate is treated with m-chloroperbenzoic acid (m-CPBA), the reaction shows a clear preference for the trisubstituted C12-C13 double bond. nih.govresearchgate.net This selective oxidation primarily yields a mixture of 12,13-epoxy derivatives. nih.gov The reaction also produces a smaller quantity of 14- and 15-m-chlorobenzoates. nih.govresearchgate.net

| Reaction | Substrate | Reagent | Primary Products | Reference |

| Selective Epoxidation | Methyl trans-communate | m-CPBA | Mixture of 12,13-epoxy derivatives | nih.gov |

Singlet Oxygen Addition

The reaction of methyl trans-communate with singlet oxygen (¹O₂) proceeds mainly through an ene-reaction, again favoring the electron-rich, trisubstituted C12-C13 double bond. nih.govresearchgate.net This leads to the formation of allylic alcohols with syn stereospecificity. researchgate.net The principal products are the 12R- and 12S-hydroxy derivatives. researchgate.net A minor amount of a 12,15-dioxyderivative, resulting from a Diels-Alder cycloaddition, is also formed, along with a tertiary alcohol. researchgate.net

| Reaction | Substrate | Reagent | Major Products | Minor Products | Reference |

| Singlet Oxygen Addition | Methyl trans-communate | ¹O₂ | 12R-hydroxyderivative, 12S-hydroxyderivative | 12,15-dioxyderivative, Tertiary alcohol | researchgate.net |

Oxidative Degradation of Double Bonds (e.g., Ozonolysis, OsO₄/NaIO₄ Treatment)

The oxidative cleavage of the double bonds in trans-communic acid derivatives is a synthetically useful transformation for producing valuable intermediates. mdpi.commdpi.com

Ozonolysis The ozonolysis reaction can be controlled to achieve regioselective cleavage of the C12-C13 double bond. nih.gov Studies on the ozonolysis of methyl trans-communate under various conditions (solvent, temperature) found that the best selectivity was achieved when the reaction was performed in dichloromethane (B109758) (CH₂Cl₂) at -78 °C. nih.govresearchgate.net These conditions preferentially degrade the C12-C13 bond, yielding aldehyde-ester products. nih.govresearchgate.net This selective ozonolysis has been used as a key step in the synthesis of drimanes and ambrafuran from trans-communic acid. mdpi.comresearchgate.net

OsO₄/NaIO₄ Treatment The reaction of methyl trans-communate with osmium tetroxide (OsO₄) and sodium periodate (B1199274) (NaIO₄) is highly dependent on the experimental conditions. researchgate.net This method can also be used for the oxidative cleavage of the C12-C13 double bond, but the product outcome varies significantly with changes in reaction temperature. researchgate.net At lower temperatures, different products are observed compared to reactions run at 25 °C or higher, where mixtures of aldehyde-esters are isolated. researchgate.net

Oxymercuration-Demercuration (OM-DM) Reactions

The oxymercuration-demercuration reaction of methyl trans-communate provides another route for the selective functionalization of its double bonds. nih.gov The reaction typically involves treatment with mercuric acetate [Hg(OAc)₂] in aqueous tetrahydrofuran (THF), followed by reductive demercuration. nih.govmdpi.com The products formed depend significantly on the reducing agent used. nih.govresearchgate.net

When sodium borohydride (B1222165) (NaBH₄) in a basic medium is used as the reducing agent, the reaction with methyl trans-communate yields several compounds. mdpi.comresearchgate.net The main product corresponds to the Markovnikov hydration of the terminal C14-C15 double bond. researchgate.net Other notable products include an isopimarane (B1252804) oxide and an endoperoxide, formed through intramolecular cyclization pathways. researchgate.net

If a different reducing agent, such as sodium amalgam (Na(Hg)), is used for the demercuration step, a different set of products is obtained. nih.govresearchgate.net This process yields the hydration product of the C14-C15 double bond, along with products resulting from the isomerization of the C8(17) double bond and stereoselective 1,4-addition. researchgate.net

| Reagents | Reducing Agent | Key Products from Methyl trans-communate | Reference |

| 1. Hg(OAc)₂/THF/H₂O | 2. NaBH₄/NaOH | Hydration product at C14-C15, Isopimarane oxide, Endoperoxide | mdpi.comresearchgate.net |

| 1. Hg(OAc)₂/THF/H₂O | 2. Na(Hg) | Hydration product at C14-C15, (12R)-hydroxylabda-8(17),13E-dien-19-oate (1,4-addition product), Isomerized products | nih.govresearchgate.net |

Palladium-Catalyzed Bislactonization Reactions

A significant synthetic transformation involving trans-communic acid is its conversion into podolactone-type tetracyclic skeletons through palladium-catalyzed bislactonization. This reaction is a key step in the synthesis of antifungal compounds like oidiolactone C. mdpi.comacs.orgresearchgate.net The process begins with the conversion of trans-communic acid into a norlabdadienedioic acid intermediate. mdpi.comacs.org

The crucial bislactonization is then achieved by treating this diacid intermediate with a palladium(II) catalyst. mdpi.comacs.org Research has demonstrated that this cyclization can be performed efficiently using substoichiometric amounts of a palladium(II) salt, such as palladium(II) acetate (Pd(OAc)₂), in the presence of an oxidant like p-benzoquinone. acs.orgpsu.edu In a typical procedure, the reaction is carried out in a solvent mixture of acetic acid and acetone. acs.orgpsu.edu This method has been reported to yield the desired tetracyclic dilactone intermediate in yields of around 70%. acs.orgpsu.edu This palladium-catalyzed bis-cyclization represents a novel and efficient route for constructing the complex core structure of bioactive podolactones from a readily available natural product. acs.org

Allylic Oxidation

Allylic oxidation is a key strategy for introducing oxygen-containing functional groups at positions adjacent to the double bonds in trans-communic acid and its derivatives. This method is instrumental in synthesizing various bioactive natural products. mdpi.comnih.gov Selenium dioxide (SeO₂) is a commonly employed reagent for this purpose, often used in conjunction with a reoxidant such as tert-butyl hydroperoxide (t-BuOOH). psu.eduresearchgate.net

One notable application is the stereoselective allylic hydroxylation at the C-7 position, which has been achieved with a 60% yield, producing the corresponding alcohol. psu.edu This targeted oxidation allows for the specific functionalization of the labdane (B1241275) skeleton. Additionally, allylic oxidation has been used to oxidize the C-17 methyl group. For instance, treatment with SeO₂ in refluxing acetic acid can lead to the formation of a δ-lactone with a 51% yield. acs.org These selective oxidation reactions highlight the utility of this method in creating complex synthetic intermediates from trans-communic acid. nih.gov

Derivatization for Enhanced Research Utility

To facilitate analysis and expand its synthetic applications, trans-communic acid is often converted into various derivatives. These modifications can enhance volatility for gas chromatography, improve stability, or introduce specific spectroscopic handles for characterization.

Methyl Ester Formation (e.g., methyl trans-communate)

The conversion of the carboxylic acid group of trans-communic acid into its methyl ester, methyl trans-communate, is a common and crucial derivatization step. nih.gov This transformation is typically achieved through esterification with diazomethane (B1218177) (CH₂N₂) or other standard methylating agents. nih.gov The resulting methyl ester is often more stable and easier to handle in subsequent synthetic steps.

Methyl trans-communate serves as a key intermediate in the synthesis of various high-value compounds. nih.gov For example, it is a starting material for the synthesis of amber-type odorants like Ambrox®. mdpi.comresearchgate.net The methyl ester has also been the subject of structural confirmation studies, including X-ray diffraction analysis, which helped to establish the molecule's relative configuration. nih.gov Furthermore, its reactivity has been explored in reactions such as selective ozonolysis and Diels-Alder cycloadditions, demonstrating its utility as a versatile building block in organic synthesis. thieme-connect.comugr.es

Trimethylsilyl (B98337) (TMS) Derivatization for GC-MS Analysis

For the analysis of trans-communic acid by gas chromatography-mass spectrometry (GC-MS), derivatization is necessary to increase its volatility and thermal stability. thescipub.comresearchgate.net The polar carboxylic acid group makes the underivatized compound unsuitable for direct GC analysis. Trimethylsilylation, the introduction of a trimethylsilyl (TMS) group, is a widely used technique for this purpose. thescipub.comnih.gov

The reaction involves treating the sample containing trans-communic acid with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS) or in a solvent like pyridine. mdpi.comsigmaaldrich.comsigmaaldrich.com This process replaces the active hydrogen of the carboxylic acid group with a nonpolar TMS group. sigmaaldrich.com The resulting TMS ester is significantly more volatile, allowing it to be readily analyzed by GC-MS. This derivatization is essential for the identification and quantification of trans-communic acid in complex natural mixtures, such as plant resins. mdpi.comresearchgate.net

| Derivatization Step | Reagent(s) | Purpose | Analytical Method |

| Silylation | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) | Increase volatility and thermal stability | Gas Chromatography-Mass Spectrometry (GC-MS) |

Fluorination for Infrared Spectroscopy Analysis

Infrared (IR) spectroscopy is a powerful tool for identifying functional groups, but in complex molecules like oxidized terpenes, the carbonyl (C=O) stretching region of the spectrum often shows broad, overlapping bands that are difficult to interpret. researchgate.net A specialized derivatization technique involving fluorination can be used to resolve these overlapping signals. researchgate.net

This method exposes the analyte to a fluorinating agent like sulfur tetrafluoride (SF₄), which selectively converts carboxylic acid groups (-COOH) into acyl fluoride (B91410) groups (-COF). researchgate.net This transformation causes a significant shift in the carbonyl absorption band to a higher frequency, typically in a region with less interference. 20.210.105 For example, the C=O stretch of a carboxylic acid dimer appears around 1700 cm⁻¹, while the corresponding acyl fluoride absorbs at a much higher wavenumber (e.g., >1800 cm⁻¹). 20.210.105libretexts.org By applying this technique to trans-communic acid, the distinct signal of its derivatized carboxyl group can be clearly distinguished from other carbonyl-containing functionalities that might be present, such as ketones or esters, enabling more precise structural characterization by IR spectroscopy. researchgate.net

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies

DFT calculations have been instrumental in creating a detailed portrait of the chemical behavior of trans-communic acid. publish.csiro.aupublish.csiro.au These computational methods allow for a fundamental understanding of its electronic characteristics and reactivity.

Elucidation of Electronic and Topological Features

DFT studies have been employed to determine the topological features of the electron charge densities, ρ(r), of trans-communic acid. publish.csiro.aupublish.csiro.auresearchgate.net This analysis provides a quantitative description of the bonding and electronic distribution within the molecule. Research has investigated these features to better understand the compound's chemical reactivity. researchgate.netresearchgate.net Quantum chemical calculations have been performed both in the gas phase and in solution with various solvents, revealing that the relative order of structural and electronic properties remains consistent across these different environments. publish.csiro.auresearchgate.net

Analysis of Molecular Orbitals (HOMO-LUMO Gap)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are critical in determining a molecule's electronic transitions, optical properties, and chemical reactivity. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity. mdpi.comwuxiapptec.com A smaller gap generally suggests higher reactivity. For trans-communic acid, the HOMO-LUMO gap has been calculated and used to probe its relative stability and chemical reactivity. publish.csiro.aupublish.csiro.au This analysis helps to explain the intramolecular charge transfer that can occur within the molecule. mdpi.com

Prediction of Chemical Reactivity

DFT-based calculations of various chemical reactivity descriptors have been used to predict the chemical behavior of trans-communic acid. publish.csiro.aupublish.csiro.au These descriptors, including the HOMO-LUMO gap, ionization potential, and chemical hardness, provide a theoretical basis for understanding its reactivity. publish.csiro.auresearchgate.net Studies have shown that trans-communic acid is predicted to be chemically more sensitive and have a higher chemical reactivity compared to other related compounds like imbricatolic acid. publish.csiro.auresearchgate.net This theoretical prediction aligns with experimental observations of its biological activity. publish.csiro.au The reactive surfaces, such as the molecular electrostatic potential (MESP) map, have also been used to visualize and understand the reactive sites of the molecule. publish.csiro.au

Conformational Analysis and Stability

The conformational landscape of trans-communic acid has been explored through computational methods. Single-crystal X-ray diffraction analysis has confirmed that in the solid state, the A and B rings of the labdane (B1241275) skeleton adopt a chair conformation. mdpi.com The carboxylic acid group is found in an axial orientation. mdpi.com Theoretical calculations complement these experimental findings by providing insights into the relative energies and stability of different conformers in various environments. publish.csiro.auresearchgate.net

Quantum Theory of Atoms-in-Molecules (QTAIM) Analysis

The Quantum Theory of Atoms-in-Molecules (QTAIM) offers a powerful method for analyzing the electron density to characterize chemical bonding, including weak non-covalent interactions. publish.csiro.aupublish.csiro.aunih.gov

Characterization of Non-Covalent Interactions (H···H, C···H)

QTAIM analysis has been crucial in identifying and characterizing the intramolecular non-covalent interactions within trans-communic acid. publish.csiro.aupublish.csiro.aupublish.csiro.au Specifically, the presence of weak intramolecular H···H (dihydrogen) and C···H interactions has been confirmed. publish.csiro.aupublish.csiro.auresearchgate.net These interactions, which occur over internuclear distances in the range of 2.0–3.0 Å, are characterized by the presence of a bond path and exhibit the hallmarks of closed-shell, weak interactions. publish.csiro.aupublish.csiro.auresearchgate.net The analysis of bond critical points (BCPs) within the QTAIM framework has been used to highlight and quantify these subtle but structurally significant forces. publish.csiro.au

Theoretical Spectral Assignments (Raman and FTIR)

The vibrational properties of trans-communic acid have been extensively studied by combining experimental Fourier-transform infrared (FTIR) and Raman spectroscopy with theoretical calculations based on Density Functional Theory (DFT). researchgate.net This combined approach allows for a precise assignment of the observed spectral bands to specific molecular vibrations. researchgate.netbidd.group The objective of such studies is to establish a definitive spectral assignment for the most significant vibrational modes of trans-communic acid and its isomers. researchgate.net

DFT calculations are used to compute the vibrational frequencies and intensities, which are then correlated with the experimental IR and Raman spectra. researchgate.netmdpi.com This process aids in differentiating isomers and understanding the structural features of the molecule. researchgate.net The assignments cover a range of vibrations, including stretching and deformation modes of various functional groups present in the molecule. researchgate.net

Below is a table of representative vibrational modes and their general wavenumber regions in resins and terpenoids like trans-communic acid, which are assigned using DFT calculations. researchgate.net

| Wavenumber Range (cm⁻¹) | Vibrational Mode Assignment | Reference |

|---|---|---|

| ~1725 | C=O (Carbonyl) stretching in carboxylic acid | mdpi.com |

| ~1647 | C=C (Alkene) stretching | mdpi.com |

| 1200-1210 | C-O stretching vibrations | researchgate.net |

| 975 | out-of-plane deformation of =C-H bonds | researchgate.net |

| ~888 | Out-of-plane deformation of C-H in exocyclic methylene (B1212753) groups | researchgate.net |

Solvent Effects on Electronic and Structural Properties

The influence of the chemical environment on the properties of trans-communic acid has been investigated through computational modeling of solvent effects. researchgate.netresearchgate.net These studies typically use a Polarizable Continuum Model (PCM), where the solvent is treated as a continuous medium with a specific dielectric constant. researchgate.netnih.gov Specifically, methanol (B129727) has been used as a solvent in these theoretical calculations. nih.gov

Quantum chemical calculations performed in solution aim to understand how the electronic and structural properties of trans-communic acid are altered in a polar environment compared to the gas phase. researchgate.netresearchgate.net A significant finding from these studies is that the relative order of the structural and electronic properties, as well as the QTAIM-based parameters, exhibit patterns in solution that are similar to those observed in the gas phase alone. researchgate.netresearchgate.netresearchgate.net This suggests that while the solvent can induce changes, the fundamental electronic structure and reactivity trends of the isolated molecule are largely maintained. researchgate.net

Advanced Analytical Methodologies

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are central to the study of trans-communic acid, enabling its isolation and measurement in diverse samples, from plant extracts to fossil resins.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a primary tool for the analysis of trans-communic acid. biocrick.complos.org In studies of pine leaf extracts, HPLC has been instrumental in demonstrating the quantitative differences in trans-communic acid content between green and brown leaves. For instance, one study found that the concentration of trans-communic acid significantly increased from 90.5 mg/g in green pine leaf extract to 180.62 mg/g in brown pine leaf extract. plos.org This technique is also used to analyze the composition of various resins and propolis samples, where trans-communic acid is a notable constituent. sci-hub.seresearchgate.net

A validated reverse-phase HPLC (RP-HPLC) method coupled with a photodiode array (PDA) detector has been successfully developed for the identification and quantification of several diterpenes, including trans-communic acid, in Brazilian brown propolis. sci-hub.se This method proved to be reliable and sensitive for analyzing Araucaria brown propolis. sci-hub.se

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the qualitative and quantitative analysis of trans-communic acid, particularly in complex mixtures like sandarac resin. d-nb.info GC-MS analysis of sandarac resin has identified trans-communic acid, although sometimes in trace amounts, alongside other diterpenoids. d-nb.info The technique is often used after a derivatization step, such as methylation, to increase the volatility of the acidic compounds for gas-phase analysis.

In combinatorial biosynthesis studies in yeast, GC-MS has been used to detect and identify a wide array of diterpenoids, including oxidized derivatives of trans-communic acid. biorxiv.org The chromatographic separation is typically performed on a capillary column, such as an HP-5MS, with a specific temperature program to resolve the various components. biorxiv.org Mass spectrometry provides structural information based on the fragmentation patterns of the analyzed compounds. biorxiv.org

Semi-Preparative HPLC for Purification

For the isolation of pure trans-communic acid for further studies, semi-preparative HPLC is the method of choice. This technique allows for the purification of larger quantities of the compound compared to analytical HPLC. nih.govthermofisher.com In one study, trans-communic acid was successfully purified from a propolis extract using a semi-preparative HPLC system. sci-hub.se The process involved using an isocratic mobile phase and UV detection to isolate the target compound with high purity. sci-hub.se The selection of the appropriate column and mobile phase is critical for achieving good resolution and efficient purification. nih.gov

A study on Brazilian brown propolis utilized semi-preparative HPLC to purify trans-communic acid from fractions obtained through initial chromatographic steps. sci-hub.se The method employed a C18 column with a mobile phase consisting of water, acetonitrile, and methanol (B129727), allowing for the isolation of 92.0 mg of trans-communic acid. sci-hub.se

Standardization and Validation of Analytical Methods

The reliability of analytical data for trans-communic acid hinges on the thorough validation of the employed methods. researchgate.netdemarcheiso17025.com Method validation ensures that the analytical procedure is suitable for its intended purpose, providing accurate and reproducible results. demarcheiso17025.com Key validation parameters include linearity, accuracy, precision (repeatability and intermediate precision), specificity, limit of detection (LOD), and limit of quantification (LOQ). demarcheiso17025.com

A validated HPLC-DAD method for the analysis of diterpenes in Brazilian brown propolis, including trans-communic acid, demonstrated good linearity with a correlation coefficient (r²) greater than 0.99. sci-hub.se The method was also found to be precise, with relative standard deviation (RSD) values below 5% for both repeatability and intermediate precision. sci-hub.se Such validation is crucial for the quality control of natural products containing trans-communic acid.

Characterization of Polymerized and Non-Polymerized Fractions

Trans-communic acid, containing conjugated double bonds, has a tendency to polymerize, especially upon exposure to heat or the atmosphere. d-nb.infoosti.govmdpi.com The characterization of both the monomeric (non-polymerized) and polymeric fractions is essential for understanding the chemical nature of materials like natural resins.

GC-MS is effective for analyzing the non-polymerized, volatile fraction of resins containing trans-communic acid. d-nb.info However, techniques like pyrolysis-GC-MS (Py-GC-MS) are required to characterize the high-molecular-weight, polymerized fraction. d-nb.info Spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) are also invaluable. FTIR studies have shown that the polymerization of trans-communic acid involves the loss of unsaturation at the C=C double bonds. cnr.it Studies on fossil resins suggest that they may be based on a poly-communic acid polymeric structure. osti.gov High-pressure studies using Raman spectroscopy have also been conducted to investigate the potential for pressure-induced polymerization of trans-communic acid, though results were not conclusive. researchgate.net

Ecological and Geochemical Research Perspectives

Role as Resin Acid in Plant Defense Mechanisms

trans-Communic acid, a labdane-type diterpenoid resin acid, plays a significant role in the chemical defense mechanisms of various plants, particularly conifers. researchgate.netmdpi.com Resin acids are produced and stored in specialized structures called resin ducts and are exuded upon injury to the plant. mdpi.com This viscous and sticky resin acts as a physical barrier, trapping and immobilizing herbivorous insects and preventing the ingress of pathogens such as fungi and bacteria.

Beyond its physical properties, trans-communic acid possesses inherent biological activity that contributes to plant defense. Research has shown that it exhibits antimicrobial and cytotoxic properties. zobodat.atresearchgate.net For instance, it has demonstrated activity against various microorganisms, which helps to protect the plant from infections at the site of a wound. zobodat.at The presence of trans-communic acid in plant resins is part of a complex mixture of terpenoids that act synergistically to deter herbivores and inhibit microbial growth, thus ensuring the plant's survival and fitness in its environment. chemeurope.com Its role as a defensive compound is a key aspect of its ecological significance. researchgate.net

Contribution to Fossil Resin Formation (e.g., Baltic Amber, Sandarac Resin)

trans-Communic acid is a crucial precursor in the formation of certain types of fossil resins, most notably Class I resinites, which include commercially and scientifically important ambers like Baltic amber. nsf.govresearchgate.net It is also a significant component of sandarac resin, which is derived from trees of the Cupressaceae family. zobodat.at These resins are initially soft, viscous materials that, over millions of years, undergo a series of chemical and physical transformations known as diagenesis to become hard, fossilized amber. nsf.gov

The chemical structure of trans-communic acid, with its reactive double bonds, is predisposed to polymerization, a key process in the formation of a stable, insoluble macromolecular structure that characterizes amber. nsf.govnih.gov Class Ia resinites, such as Baltic amber, are primarily composed of polymers of labdatriene carboxylic acids, with trans-communic acid being a major monomeric unit. nsf.govresearchgate.net The presence and relative abundance of trans-communic acid and its isomers in fresh resins are determining factors in their potential to form durable fossil resins.

Polymerization Processes in Geochemical Transformation

The transformation of fresh resin into fossil amber is a complex geochemical process centered around the polymerization of its constituent resin acids, including trans-communic acid. nsf.govdntb.gov.ua This polymerization is a slow process that occurs over geological timescales, driven by factors such as temperature, pressure, and the surrounding geochemical environment. dntb.gov.uauca.edu

The primary mechanism of polymerization for trans-communic acid involves its labdane (B1241275) skeleton, which features three alkene groups available for reaction. nih.gov The initial and most favored site for cross-linking is the terminal C14-C15 double bond in the isoprenyl side chain. researchgate.net This process can be initiated by various means, including cationic, anionic, or free radical mechanisms, potentially triggered by trace amounts of oxygen or enzymatic influences in the original resin. nsf.gov As the resin matures, further polymerization, cross-linking, isomerization, and cyclization reactions occur, leading to the formation of a highly cross-linked and stable macromolecule. nih.gov This intricate network of polymerized diterpenoids is what gives amber its characteristic hardness and resistance to degradation.

Use as a Precursor in Artificial Aging Studies of Resins

To better understand the natural processes of amber formation, which occur over millions of years, scientists utilize trans-communic acid as a precursor in artificial aging studies. dntb.gov.ua These experiments aim to simulate the geochemical transformations of resins under controlled laboratory conditions. By subjecting trans-communic acid to elevated temperatures and pressures, researchers can accelerate the polymerization and other chemical changes that mimic natural fossilization. dntb.gov.uamdpi.com

In one such study, the temperature-induced reaction of trans-communic acid showed an initial polymerization phase occurring between 130-175°C, which was verified by infrared spectroscopy. dntb.gov.ua These artificial aging experiments provide valuable insights into the chemical pathways of resin maturation. The results help to interpret the chemical composition of natural ambers and understand the diagenetic history of these fossil materials. mdpi.com

Investigations of Molecular and Cellular Interactions in Vitro Studies for Mechanistic Research

Enzyme Modulation Studies

Inhibition of Matrix Metalloproteinase-1 (MMP-1) Expression

trans-Communic acid has been identified as a potent inhibitor of Matrix Metalloproteinase-1 (MMP-1) expression, a key enzyme responsible for the degradation of type I and type III collagen in the extracellular matrix. plos.orgnih.gov Elevated MMP-1 activity is associated with skin photoaging and wrinkle formation. plos.org In vitro studies using human keratinocytes (HaCaT cells) and a human skin equivalent model have elucidated the mechanistic pathway through which trans-communic acid exerts its inhibitory effects. plos.orgnih.gov

Research has shown that trans-communic acid, a major active component of brown pine leaf extract, significantly reduces UVB-induced MMP-1 mRNA and protein expression. plos.orgnih.govresearchgate.net The inhibitory effect of trans-communic acid on MMP-1 expression is dose-dependent. The study on brown pine leaf extract and its components demonstrated that treatment with trans-communic acid at concentrations of 5 and 10 μM prior to UVB exposure led to a notable decrease in MMP-1 expression in HaCaT cells. researchgate.net

The underlying mechanism of this inhibition involves the suppression of the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. plos.orgnih.gov trans-Communic acid was found to directly inhibit the activity of PI3K, which in turn prevents the phosphorylation of Akt, a downstream kinase. plos.orgresearchgate.net This disruption of the PI3K/Akt pathway leads to a reduction in the transactivation of activator protein-1 (AP-1), a crucial transcription factor for MMP-1 gene expression. plos.orgresearchgate.net Specifically, trans-communic acid was shown to decrease the DNA binding activity of AP-1 subunits, including phospho-c-Jun, c-fos, and Fra-1. plos.orgnih.gov

The following table summarizes the experimental findings on the inhibition of UVB-induced MMP-1 expression by trans-communic acid in human keratinocytes.

| Concentration of trans-Communic Acid (μM) | Effect on UVB-induced MMP-1 mRNA Expression | Effect on UVB-induced AP-1 Transactivation | Mechanism of Action |

|---|---|---|---|

| 5 | Significant reduction | Attenuation | Inhibition of PI3K/Akt signaling pathway, leading to reduced AP-1 transactivation. |

| 10 | Significant reduction | Attenuation |

These findings highlight the potential of trans-communic acid as an agent that can modulate skin aging by targeting the molecular pathways leading to collagen degradation. plos.orgnih.gov

Yeast α-Glucosidase Inhibition

Following a comprehensive review of the available scientific literature, no in vitro studies investigating the inhibitory effect of trans-communic acid on yeast α-glucosidase were identified. While other labdane (B1241275) diterpenes have been reported to exhibit α-glucosidase inhibitory activity, specific data for trans-communic acid is not currently available. Therefore, no detailed research findings or data tables can be presented for this subsection.

Future Research Directions and Potential Academic Applications

Exploration of New Synthetic Pathways and Derivatives

The chemical structure of trans-communic acid, featuring a labdane (B1241275) skeleton with three double bonds and a carboxylic acid group, makes it an ideal chiral building block for synthesizing a wide range of bioactive terpenoids. nih.govmdpi.com Future research will likely focus on developing novel and more efficient synthetic routes to create complex derivatives with enhanced or new biological activities. hilarispublisher.comcognitoedu.org

Current synthetic strategies have successfully utilized trans-communic acid as a starting material for various valuable compounds. mdpi.com For instance, the antifungal agent oidiolactone C was synthesized from trans-communic acid in a process where the key step involved a bislactonization reaction catalyzed by Palladium(II). nih.govnih.gov Similarly, it has been used to synthesize abietane (B96969) antioxidants like 19-hydroxyferruginol and sugikurojin through key steps involving side chain degradation and Mn(III) cyclization. nih.gov The functionalization of the side chain through selective epoxidation and singlet oxygen addition has also been explored. nih.govresearchgate.net

Future work could expand on these foundations by:

Developing stereodivergent synthesis routes to access a wider range of stereoisomers for structure-activity relationship studies. rsc.org

Employing modern catalytic methods , such as transition-metal catalysis, to achieve more efficient and selective transformations of the molecule's functional groups. hilarispublisher.com

Creating novel derivatives by modifying the carboxylic acid group, the exocyclic methylene (B1212753), or the dienic side chain to produce new chemical entities for biological screening. rsc.orgnih.gov

A summary of established synthetic applications of trans-communic acid is presented below.

| Target Compound | Type of Compound | Key Synthetic Steps/Reactions | Reference |

| Oidiolactone C | Antifungal Podolactone | Pd(II)-catalyzed bislactonization | nih.govnih.gov |

| Nagilactone F | Antifungal Podolactone | Condensation with isopropylmagnesium bromide | mdpi.comnih.gov |

| 19-Hydroxyferruginol | Abietane Antioxidant | Side chain degradation, Mn(III) cyclization | mdpi.comnih.gov |

| Sugikurojin A | Abietane Diterpene | Side chain degradation, Mn(III) cyclization | mdpi.comnih.gov |

| Ambrox® | Perfume Fixative | Chemoselective reduction, oxidation, stereoselective cyclization | mdpi.comresearchgate.net |

Deeper Understanding of Polymerization Mechanisms in Geological Contexts

trans-Communic acid is a significant organic compound in geochemistry, recognized as a major monomer in the formation of certain types of amber, a natural polymer formed from fossilized tree resin. researchgate.netyoutube.com It is a primary component of Class I resinites, which are based on labdanoid diterpenes. acs.org Specifically, it is found in Class Ia resinites (e.g., Baltic amber), which also incorporate succinic acid, and Class Ib resinites, which lack succinic acid. acs.org

The polymerization process begins when plant resins containing trans-communic acid undergo fossilization over millions of years. youtube.com This involves free-radical polymerization of the labdane-type diterpenes, creating a complex, three-dimensional macromolecular structure. youtube.com Experimental studies have shown that trans-communic acid begins to polymerize at temperatures around 135-170 °C. researchgate.net In some ambers, such as Baltic amber, succinic acid plays a crucial role by cross-linking the polymer chains, specifically by forming ester linkages with alcohol-containing diterpenes like communol. acs.orgnih.gov

Future research in this area should aim to:

Elucidate the precise initiation and propagation steps of the polymerization of trans-communic acid under various geological conditions (e.g., temperature, pressure, and chemical environment).

Investigate the role of other resin components in co-polymerization reactions and their effect on the final properties of the resulting amber.

Analyze the diagenetic fate of trans-communic acid polymers over geological timescales, including oxidation and degradation pathways. mdpi.com

Refinement of Computational Models for Reactivity Prediction

Computational chemistry offers powerful tools for understanding and predicting the behavior of molecules like trans-communic acid. hilarispublisher.com The integration of computational methods can revolutionize the design of synthetic routes and the prediction of biological activity. hilarispublisher.com

Future academic applications in this domain include:

Developing Quantitative Structure-Activity Relationship (QSAR) models: These mathematical relationships can correlate the chemical structure of trans-communic acid derivatives with their biological activities, guiding the synthesis of more potent compounds. wikipedia.org

Utilizing Density Functional Theory (DFT) calculations: DFT can be used to investigate the electronic structure of trans-communic acid, predict its reactivity at different sites, and elucidate reaction mechanisms. This can help in planning more efficient and selective chemical modifications.

Applying Computer-Aided Synthesis Planning (CASP): CASP algorithms can analyze chemical databases to propose novel and efficient synthetic pathways to target derivatives, minimizing experimental trial and error. hilarispublisher.com Machine learning models can further optimize reaction conditions and predict outcomes. hilarispublisher.com

By refining these computational models, researchers can accelerate the discovery of new derivatives with desirable properties and gain deeper insights into the molecule's fundamental chemical nature.

Comprehensive Structure-Activity Relationship Studies for Chemical Scaffolds

The labdane diterpene skeleton of trans-communic acid serves as a "privileged scaffold" in medicinal chemistry—a molecular framework that can be modified to interact with various biological targets. nih.govmdpi.com trans-Communic acid and its close isomers have demonstrated a range of biological activities, including cytotoxic and antimicrobial effects against pathogens like Staphylococcus aureus, Aspergillus fumigatus, and Candida albicans. nih.govresearchgate.net

A key future direction is to conduct comprehensive structure-activity relationship (SAR) studies. wikipedia.org SAR analysis determines which parts of the molecule are responsible for its biological effects, allowing for targeted modifications to enhance potency or selectivity. wikipedia.org For example, a study on podolactone-type compounds derived from trans-communic acid revealed that the highest cytotoxic activity was associated with dienic dilactones that had ether-type substitutions at the C-17 position. nih.gov This finding provides a clear starting point for designing more effective cytotoxic agents.

Future research should systematically:

Synthesize libraries of trans-communic acid derivatives with modifications at the carboxylic acid group, the ethylene (B1197577) bridge, and the side chain. pharmacy180.com

Screen these derivatives against a wide panel of biological targets, including cancer cell lines, bacteria, fungi, and viruses. researchgate.netmdpi.com

Correlate specific structural modifications with changes in biological activity to build robust SAR models. pharmacy180.com

| Biological Activity | Organism/Cell Line | Related Compounds/Derivatives | Reference |

| Cytotoxic | Brine shrimp | trans-communic acid, cis-communic acid | nih.govresearchgate.net |

| Cytotoxic | BSC-1 cells | trans-communic acid, cis-communic acid | nih.gov |

| Antimicrobial | Staphylococcus aureus, S. epidermidis | trans-communic acid, cis-communic acid | nih.govresearchgate.net |

| Antimicrobial | Aspergillus fumigatus, Candida albicans | trans-communic acid, cis-communic acid | nih.govresearchgate.net |

| Antimicrobial | Mycobacterium species | trans-communic acid | nih.gov |

| α-Glucosidase Inhibition | Yeast α-glucosidase | trans-communic acid, 6β-hydroxy-trans-communic acid | mdpi.com |

Development of Novel Analytical Markers for Natural Product Sourcing

trans-Communic acid and related diterpenoids are characteristic components of specific plant families, making them valuable biomarkers for chemotaxonomy and the sourcing of natural products. mdpi.com Communic acids are widely distributed in the Cupressaceae family, particularly in the genus Juniperus. nih.govresearchgate.net Their presence and relative abundance can help identify the botanical origin of resins, essential oils, and even geological samples like amber. mdpi.com

For example, callitrisic acid and 4-epi-pimaric acid have been proposed as key environmental tracers for Callitris species. mdpi.com Similarly, the specific profile of communic acid isomers can serve as a chemical fingerprint to authenticate raw plant materials and derived products.

Future research should focus on:

Developing and validating new analytical methods: While GC-MS is commonly used, advanced techniques like high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) could provide more sensitive and selective detection of trans-communic acid and its derivatives in complex matrices. shimadzu.comdcu.ie

Creating comprehensive databases: Building databases of the diterpenoid profiles of various plant species will enhance the reliability of using trans-communic acid as a biomarker for sourcing and quality control.

Applying these markers in new contexts: These analytical markers could be used in ecological studies to trace plant-animal interactions, in archaeology to identify the origin of ancient resin-based artifacts, and in environmental science to track the fate of plant-derived organic matter. mdpi.com

Q & A

Q. How can interdisciplinary collaboration enhance the translation of trans-Communic acid research into preclinical applications?

- Methodological Answer : Partner with medicinal chemists to optimize bioavailability via prodrug design (e.g., esterification). Collaborate with pharmacologists for PK/PD modeling (oral vs. topical administration). Publish negative results in niche journals (e.g., Journal of Negative Results) to prevent redundant studies. Leverage preprint servers (bioRxiv) for rapid peer feedback .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.